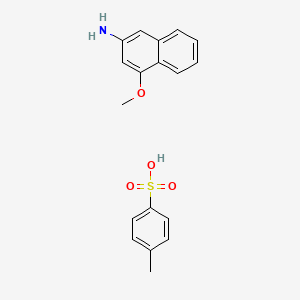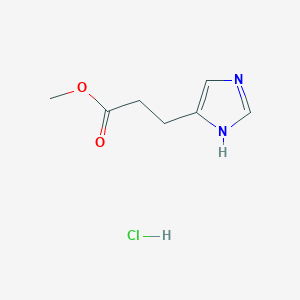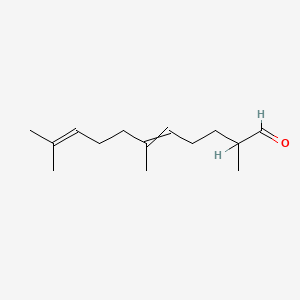
2-Aminopyridine-3-sulfonamide
Vue d'ensemble
Description
2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .
Synthesis Analysis
2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions . Moreover, the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .Molecular Structure Analysis
The molecular structure of 2-Aminopyridine is simple and low molecular weight . It is a perfectly functionalised moiety known for the synthesis of diverse biological molecules .Chemical Reactions Analysis
2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .Physical and Chemical Properties Analysis
2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety . It is known for the synthesis of diverse biological molecules .Applications De Recherche Scientifique
Synthesis and Complexation with Metal Ions
Research on the synthesis of tosylated 4-aminopyridine, a closely related compound, and its complexation with Ni(II) and Fe(II) ions has shown potential applications in enhancing biological and catalytic potential in pharmaceutical and chemical industries. These complexes have been characterized using various spectroscopic methods, indicating that the sulfonamide derivative acts as a neutral ligand towards Ni(II) and Fe(II), suggesting potential for creating new materials with unique properties (Orie, Duru, & Ngochindo, 2021).
Organic Synthesis
Another study focused on the one-pot synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides from 2-aminopyridines, demonstrating an efficient method to generate heterocyclic compounds that are crucial in drug design. This synthesis approach provides a straightforward path to these heterocycles without isolating intermediates, showcasing the versatility of 2-aminopyridine derivatives in medicinal chemistry (Rozentsveig et al., 2013).
Herbicide Development
The synthesis of sulfonylurea herbicides, specifically imazosulfuron and its derivatives, using 2-aminopyridine as a starting material, highlights the role of sulfonamide derivatives in the development of agricultural chemicals. The process involves multiple steps, including chlorosulfonation, ammonolysis, and condensation reactions, culminating in the synthesis of compounds with potential as herbicides (Gui-zhe, 2015).
Drug Discovery
Sultams and cyclic N-sulfonyl ketimines were synthesized via an iron-catalyzed intramolecular C-H amidation reaction using an aminopyridine ligand, illustrating the utility of 2-aminopyridine derivatives in generating sultams, which are important in drug discovery and synthetic chemistry. This method provides a new route for creating complex molecules with potential pharmaceutical applications (Zhong et al., 2019).
Photocatalytic Degradation of Antibiotics
The photocatalytic degradation of sulfadimethoxine, a sulfonamide antibiotic, using mesoporous TiO2 microspheres under simulated solar light irradiation, demonstrates the environmental applications of sulfonamide derivatives. The study showed that TiO2 microspheres offer enhanced photocatalytic activity compared to commercial catalysts, highlighting the importance of such materials in the degradation of persistent organic pollutants in water (Guo et al., 2012).
Mécanisme D'action
Target of Action
2-Aminopyridine-3-sulfonamide is a compound that has been synthesized for use as a pharmacophore against various biological targets Sulfonamides, a group to which this compound belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in physiological processes, making them potential targets of this compound.
Mode of Action
Sulfonamides are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria . This suggests that this compound may interact with its targets in a similar manner, inhibiting their normal function and leading to changes at the cellular level.
Biochemical Pathways
Given the known mode of action of sulfonamides, it can be inferred that this compound may affect the folic acid synthesis pathway in bacteria, leading to inhibition of dna synthesis and bacterial growth .
Pharmacokinetics
The low molecular weight of 2-aminopyridine, a component of the compound, suggests that it may have good bioavailability and could be easily identified in drug discovery programmes .
Result of Action
Based on the known effects of sulfonamides, it can be inferred that this compound may inhibit the growth of bacteria by interfering with their dna synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, microbial degradation can play a significant role in the dissipation of sulfonamide antibiotics in the environment . .
Safety and Hazards
2-Aminopyridine may form combustible dust concentrations in air . It is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . It is recommended to prevent skin and eye contact, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Orientations Futures
2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets . This suggests that 2-Aminopyridine and its derivatives, such as 2-Aminopyridine-3-sulfonamide, have potential for future research and development in drug discovery .
Analyse Biochimique
Biochemical Properties
2-Aminopyridine-3-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
2-aminopyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H,(H2,6,8)(H2,7,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNIMFGIQMXORV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54136-36-6 | |
| Record name | 2-aminopyridine-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2,2-bis(3-prop-2-enoyloxypropoxymethyl)butoxy]propyl Prop-2-enoate](/img/structure/B3426664.png)










